molecular formula C7H5BrClNO2 B14769841 3-Amino-4-bromo-2-chlorobenzoic acid

3-Amino-4-bromo-2-chlorobenzoic acid

Cat. No.: B14769841
M. Wt: 250.48 g/mol
InChI Key: QTXHFJSMMYQPBR-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-2-chlorobenzoic acid: is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-2-chlorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the diazotization of 3-amino-4-chlorobenzoic acid followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromo substituent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmaceutical Research:

    Biological Studies: Used in studies to understand the interactions of substituted benzoic acids with biological systems.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-2-chlorobenzoic acid depends on its specific application. In catalytic reactions, the compound acts as a substrate, undergoing transformations facilitated by catalysts such as palladium. In biological systems, the compound’s effects are determined by its interactions with molecular targets, which can include enzymes, receptors, and other biomolecules. The exact pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-bromo-2-chlorobenzoic acid is unique due to the specific combination of amino, bromo, and chloro substituents on the benzene ring

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

3-amino-4-bromo-2-chlorobenzoic acid

InChI

InChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

QTXHFJSMMYQPBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)N)Br

Origin of Product

United States

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